molecular formula C38H48NOPS B6290469 [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 1936438-24-2

[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290469
CAS RN: 1936438-24-2
M. Wt: 597.8 g/mol
InChI Key: LBEHDJAAPPRKMG-KKMSLZIYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C38H48NOPS and its molecular weight is 597.8 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% is 597.31942333 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and X-ray Crystal Structures of Palladium(II) and Platinum(II) Complexes: This research involved synthesizing enantiomerically pure compounds related to [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide. The study provided insights into the key steps for synthesis and the structural analysis of related palladium and platinum complexes, highlighting their potential in asymmetric reactions (Longmire, Zhang, & Shang, 1998).

Catalysis and Polymerization

  • Chiral Nickel Complexes in Polymer Synthesis: A study on chiral nickel complexes revealed their application in synthesizing nanosized dendritic polyethylene. This research showcases the utility of similar chiral ligands in catalysis and polymerization, demonstrating the broad applicability of such compounds in materials science (Yuan et al., 2013).

Catalytic Reactions

  • Ruthenium Complexes in Hydrosilylation and Hydrogenation: A paper discussed the use of ruthenium complexes with ligands related to the compound . These complexes were effective in various reactions like hydrosilylation of ketones and hydrogenation of olefins, indicating the potential of such compounds in enhancing reaction efficiency and selectivity (Wiles, Lee, McDonald, & Bergens, 1996).

Hydroformylation

  • Asymmetric Hydroformylation with Rhodium Complexes: Research explored the use of chiral bidentate phosphorus ligands bearing saturated ring skeletons, closely related to the compound in focus, in rhodium-catalyzed asymmetric hydroformylation. This highlights the compound's relevance in facilitating asymmetric synthesis, a critical aspect of pharmaceutical production (Hayashi, Tanaka, Ikeda, & Ogata, 1979).

Biocatalysis

  • Biocatalysis in Drug Metabolism: A study demonstrated the application of biocatalysis in drug metabolism, where a compound similar to [S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide was used. This research is significant in understanding the metabolic pathways and transformations of complex organic compounds (Zmijewski et al., 2006).

properties

IUPAC Name

(R)-N-[(1S)-1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48NOPS/c1-36(2,3)29-24-28(25-30(26-29)37(4,5)6)33-22-16-17-23-34(33)35(39-42(40)38(7,8)9)27-41(31-18-12-10-13-19-31)32-20-14-11-15-21-32/h10-26,35,39H,27H2,1-9H3/t35-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEHDJAAPPRKMG-KKMSLZIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC=CC=C2[C@@H](CP(C3=CC=CC=C3)C4=CC=CC=C4)N[S@](=O)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48NOPS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-[(S)-1-(3',5'-Di-tert-butyl-2-biphenylyl)-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide

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